molecular formula C20H12Cl2N4O6 B4541143 N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B4541143
M. Wt: 475.2 g/mol
InChI Key: KMXVTALLIONDQJ-UHFFFAOYSA-N
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Description

N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 4-chloro-3-nitroaniline with terephthaloyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 4-chloro-3-aminophenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

    Hydrolysis: Terephthalic acid and 4-chloro-3-nitroaniline.

Scientific Research Applications

N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The chloro groups can participate in substitution reactions, modifying the compound’s interaction with its targets. The amide bonds provide stability and facilitate the compound’s incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(4-CHLORO-3-NITROPHENYL)OXAMIDE: Similar structure but with oxamide instead of dicarboxamide.

    4-Nitrophenol: Contains a nitro group and a hydroxyl group on a benzene ring, used as a precursor in various syntheses.

    4-Chloro-3-nitrobenzoic acid: Contains similar functional groups but with a carboxylic acid instead of an amide.

Uniqueness

N1,N4-BIS(4-CHLORO-3-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its combination of two 4-chloro-3-nitrophenyl groups and a benzene-1,4-dicarboxamide core, which imparts specific chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-N,4-N-bis(4-chloro-3-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O6/c21-15-7-5-13(9-17(15)25(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-14-6-8-16(22)18(10-14)26(31)32/h1-10H,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXVTALLIONDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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